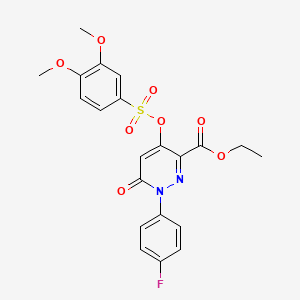
Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19FN2O8S and its molecular weight is 478.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The compound is synthesized through a multi-step process involving the reaction of specific starting materials that include 3,4-dimethoxyphenol and various sulfonyl derivatives. The final product is characterized by various spectroscopic methods including NMR and mass spectrometry to confirm its structure.
Antimicrobial Activity
Recent studies have demonstrated that the compound exhibits significant antimicrobial properties. In vitro evaluations have shown that it has effective minimum inhibitory concentrations (MICs) against a range of pathogens. For instance, the compound was tested against both Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Pseudomonas aeruginosa | 2.0 | 4.0 |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Properties
The compound's anticancer potential has also been investigated. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in:
- IC50 value: 15 µM
- Induction of apoptosis as evidenced by increased annexin V staining.
- Cell cycle arrest at the G2/M phase.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound significantly reduced bacterial counts in treated cultures compared to control groups.
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on cancer treatments, this compound was administered to various human cancer cell lines. Results showed a dose-dependent decrease in viability across several lines, with particular effectiveness noted in those expressing high levels of certain oncogenes.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of DNA Synthesis: The compound may inhibit enzymes involved in DNA replication.
- Modulation of Signaling Pathways: It appears to affect pathways related to cell growth and apoptosis.
- Biofilm Disruption: The compound has shown potential in disrupting biofilm formation in bacterial cultures, enhancing its antimicrobial efficacy.
Propiedades
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O8S/c1-4-31-21(26)20-18(12-19(25)24(23-20)14-7-5-13(22)6-8-14)32-33(27,28)15-9-10-16(29-2)17(11-15)30-3/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCSOQSLYYGBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













